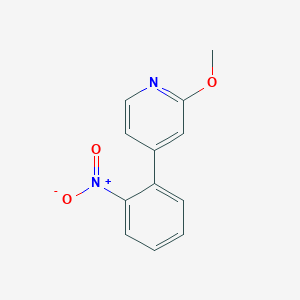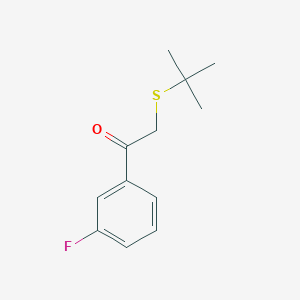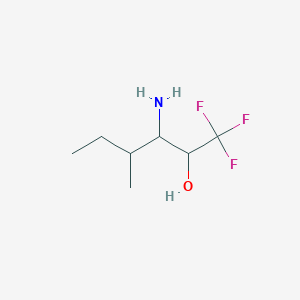
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol is a specialized compound with the molecular formula C7H14F3NO and a molecular weight of 185.19 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol typically involves the introduction of the trifluoromethyl group and the amino group into the hexanol backbone. One common method involves the reaction of 4-methylhexan-2-ol with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in biochemical and pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1,1,1-trifluoropropan-2-ol
- 3-Amino-1,1,1-trifluorobutan-2-ol
- 3-Amino-1,1,1-trifluoropentan-2-ol
Comparison
Compared to these similar compounds, 3-Amino-1,1,1-trifluoro-4-methylhexan-2-ol has a longer carbon chain and a methyl group, which can influence its reactivity and physical properties. The presence of the trifluoromethyl group imparts unique electronic characteristics, making it distinct in terms of its chemical behavior and applications .
Eigenschaften
Molekularformel |
C7H14F3NO |
|---|---|
Molekulargewicht |
185.19 g/mol |
IUPAC-Name |
3-amino-1,1,1-trifluoro-4-methylhexan-2-ol |
InChI |
InChI=1S/C7H14F3NO/c1-3-4(2)5(11)6(12)7(8,9)10/h4-6,12H,3,11H2,1-2H3 |
InChI-Schlüssel |
FCFLZQGXRCELAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(C(F)(F)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
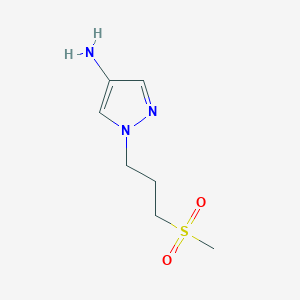

![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)
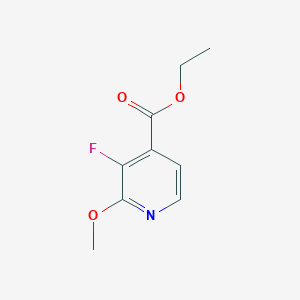
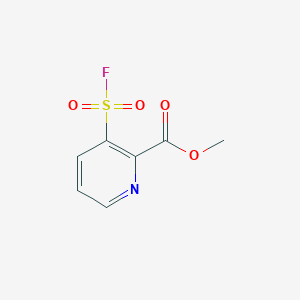

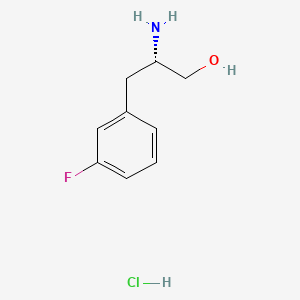
![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)


